4-Methylpentylzinc bromide, 0.50 M in THF
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Overview
Description
4-Methylpentylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution where 4-Methylpentylzinc bromide is dissolved in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylpentylzinc bromide typically involves the reaction of 4-Methylpentyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4-Methylpentyl bromide+Zn→4-Methylpentylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 4-Methylpentylzinc bromide follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
4-Methylpentylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the most common solvent, but other ethers can also be used.
Major Products Formed
The major products formed from reactions involving 4-Methylpentylzinc bromide depend on the specific electrophile used. For example:
- Reaction with alkyl halides can form alkanes.
- Reaction with acyl chlorides can form ketones.
- Reaction with epoxides can form alcohols.
Scientific Research Applications
4-Methylpentylzinc bromide has a wide range of applications in scientific research:
Organic synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Material science: It is used in the preparation of polymers and other advanced materials.
Biology: It is used in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 4-Methylpentylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and making it more reactive towards electrophiles. This allows for the formation of new carbon-carbon bonds through nucleophilic substitution or coupling reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pyridylzinc bromide: Similar in structure but with a pyridine ring.
4-(Methylthio)phenylzinc bromide: Contains a phenyl ring with a methylthio group.
Uniqueness
4-Methylpentylzinc bromide is unique due to its specific alkyl chain structure, which imparts different reactivity and selectivity compared to aromatic or heteroaromatic zinc compounds. This makes it particularly useful in the synthesis of aliphatic compounds and intermediates.
Properties
IUPAC Name |
bromozinc(1+);2-methylpentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSZSOLKRYFGK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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